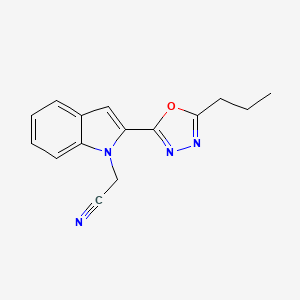
2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetonitrile” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an indole ring and an oxadiazole ring. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The oxadiazole ring is a heterocyclic ring containing one oxygen atom and two nitrogen atoms .Applications De Recherche Scientifique
Antimicrobial and Anti-inflammatory Applications : Gadegoni and Manda (2013) synthesized a series of novel compounds, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, and tested them for antimicrobial and anti-inflammatory activities. They found that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as anti-inflammatory properties (Gadegoni & Manda, 2013).
Antiproliferative and Anti-Inflammatory Agents : Rapolu et al. (2013) developed a series of 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, showing promising results as antiproliferative and anti-inflammatory agents. Their study established a structure-activity relationship, correlating the chemical structure with the observed biological activities (Rapolu et al., 2013).
Antioxidant and Anticholinesterase Properties : Bingul et al. (2019) synthesized indole-2-carbohydrazides and 2-(indol-2-yl)-1,3,4-oxadiazoles, evaluating them for antioxidant and anticholinesterase properties. They discovered that compounds with carbohydrazide functionality exhibited more promising antioxidant targets than the 2-(indol-2-yl)-1,3,4-oxadiazole systems (Bingul et al., 2019).
Antifungal Applications : Shelke et al. (2014) synthesized a series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives and found that most of these compounds showed moderate to good antifungal activity (Shelke et al., 2014).
Protective Activity Against Oxidative Stress : Iškauskienė et al. (2021) created a library of 2‐[(1H‐indol‐3‐yl)methyl]‐5‐(alkylthio)‐1,3,4‐oxadiazoles and evaluated them for protective effects in vitro and in vivo. They found that certain compounds protected Friedreich's ataxia fibroblasts against glutathione depletion and increased the survival of Caenorhabditis elegans in oxidative stress conditions (Iškauskienė et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-5-14-17-18-15(20-14)13-10-11-6-3-4-7-12(11)19(13)9-8-16/h3-4,6-7,10H,2,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVIKCZLHWYRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

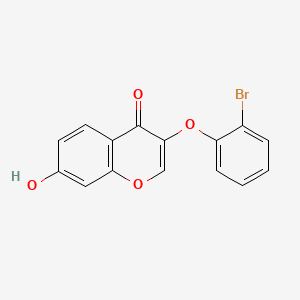
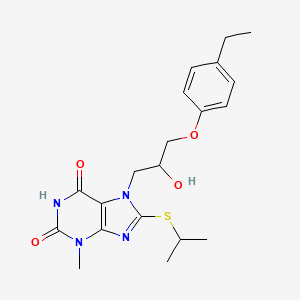
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-4-methylsulfonylbenzamide](/img/structure/B2454426.png)
![Methyl 4-[(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2454427.png)

![6-Cyclopropyl-2-[1-[2-(2,4-dichlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2454431.png)
![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/no-structure.png)
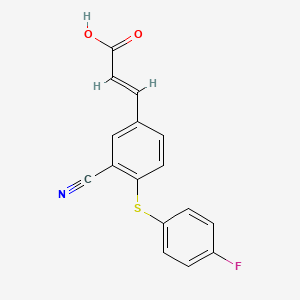

![8-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2454441.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454442.png)
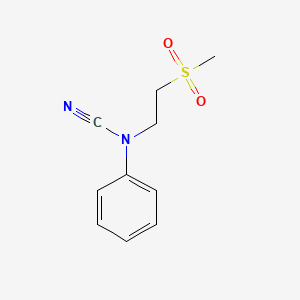
![7-(furan-2-ylmethyl)-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2454446.png)